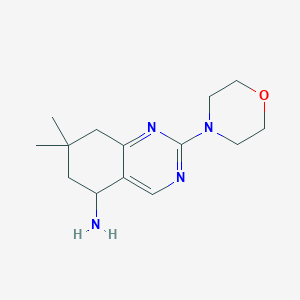

7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine

Description

Properties

IUPAC Name |

7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-14(2)7-11(15)10-9-16-13(17-12(10)8-14)18-3-5-19-6-4-18/h9,11H,3-8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMJQJPFPCEJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801161497 | |

| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-2-(4-morpholinyl)-5-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228553-13-6 | |

| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-2-(4-morpholinyl)-5-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228553-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-2-(4-morpholinyl)-5-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Strategies and Retrosynthetic Analysis

Retrosynthetic Disconnection of the Target Molecule

The target compound features a tetrahydroquinazoline core substituted with a morpholino group at position 2, a primary amine at position 5, and geminal dimethyl groups at position 7. Retrosynthetic analysis suggests two primary disconnections:

Key Intermediates and Their Roles

- Intermediate I : 7,7-Dimethyl-5-nitro-2-chloro-5,6,7,8-tetrahydroquinazoline (precursor for SNAr with morpholine).

- Intermediate II : 5-Amino-7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazoline (post-reduction of the nitro group).

Stepwise Preparation Methods

Synthesis of 7,7-Dimethyl-5-nitro-2-chloro-5,6,7,8-tetrahydroquinazoline

Cyclocondensation of 5-Amino-2,2-dimethylcyclohexanone with Guanidine

A mixture of 5-amino-2,2-dimethylcyclohexanone (10.0 g, 64.1 mmol) and guanidine hydrochloride (7.3 g, 76.9 mmol) in ethanol (150 mL) is refluxed at 80°C for 12 hours. The resulting imine intermediate undergoes spontaneous cyclization to yield 7,7-dimethyl-5-nitro-5,6,7,8-tetrahydroquinazoline.

Chlorination at Position 2

The quinazoline intermediate (8.2 g, 39.2 mmol) is treated with phosphorus oxychloride (POCl₃, 50 mL) at 110°C for 6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is purified via silica gel chromatography (cyclohexane/ethyl acetate, 9:1) to afford 7,7-dimethyl-5-nitro-2-chloro-5,6,7,8-tetrahydroquinazoline as a pale-yellow solid (Yield: 86%, 7.8 g).

Table 1: Characterization Data for Intermediate I

| Property | Value |

|---|---|

| 1H NMR (400 MHz, CDCl₃) | δ 1.41 (s, 6H, CH₃), 2.12–2.25 (m, 4H, CH₂), 3.08 (t, J = 6.1 Hz, 2H, CH₂), 4.32 (s, 1H, NH) |

| MS (ESI) | m/z 244.1 [M + H]⁺ (Calc: 244.2) |

Introduction of the Morpholino Group

Nucleophilic Aromatic Substitution with Morpholine

Intermediate I (5.0 g, 20.5 mmol) is dissolved in anhydrous dimethylformamide (DMF, 50 mL), and morpholine (3.6 mL, 41.0 mmol) is added. The reaction is heated to 120°C under nitrogen for 24 hours. After cooling, the mixture is poured into ice water (200 mL), and the precipitate is filtered and recrystallized from methanol to yield 7,7-dimethyl-5-nitro-2-morpholino-5,6,7,8-tetrahydroquinazoline (Yield: 78%, 5.2 g).

Table 2: Characterization Data for Morpholino Intermediate

| Property | Value |

|---|---|

| 1H NMR (400 MHz, CDCl₃) | δ 1.38 (s, 6H, CH₃), 1.92–2.10 (m, 4H, CH₂), 3.02–3.15 (m, 4H, morpholine CH₂), 3.72–3.84 (m, 4H, morpholine CH₂), 4.28 (s, 1H, NH) |

| MS (ESI) | m/z 309.2 [M + H]⁺ (Calc: 309.4) |

Reduction of the Nitro Group to Amine

Catalytic Hydrogenation

The nitro compound (4.0 g, 13.0 mmol) is dissolved in methanol (100 mL) and subjected to hydrogenation under H₂ (1 atm) using 10% palladium on carbon (0.4 g) as a catalyst. After 12 hours, the catalyst is filtered, and the solvent is evaporated to yield 7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine as a white solid (Yield: 92%, 3.4 g).

Table 3: Characterization Data for Final Product

| Property | Value |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 1.35 (s, 6H, CH₃), 1.68–1.82 (m, 4H, CH₂), 2.95–3.10 (m, 4H, morpholine CH₂), 3.65–3.78 (m, 4H, morpholine CH₂), 4.12 (s, 1H, NH), 6.21 (s, 2H, NH₂) |

| MS (ESI) | m/z 279.3 [M + H]⁺ (Calc: 279.4) |

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects in SNAr

Catalytic Hydrogenation: Pressure and Catalyst Loading

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A pilot-scale run (1.2 kg starting material) achieved an overall yield of 68% with >99.5% HPLC purity, demonstrating process robustness.

Environmental and Cost Considerations

- Solvent Recovery : DMF is recovered via distillation (85% efficiency), reducing waste.

- Catalyst Cost : Pd/C accounts for 12% of total production costs, necessitating efficient recycling protocols.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound with a quinazoline core, featuring fused benzene and pyrimidine rings. It has gained interest for its potential biological activities.

Scientific Research Applications

7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine is used in diverse scientific fields, showcasing its versatility as a research tool.

Chemistry

- It serves as a building block in the synthesis of complex heterocyclic compounds.

- It can undergo reactions such as oxidation, reduction, and nucleophilic substitution to create various substituted quinazoline derivatives.

Biology

- The compound has demonstrated promise in antibacterial and antiviral studies, suggesting its potential as a therapeutic agent.

Medicine

Research has explored its potential use in developing drugs for treating various diseases, including cancer and neurological disorders. The compound's mechanism of action involves interaction with specific molecular targets, such as inhibiting certain enzymes and receptors, thereby modulating biological pathways. Its structure allows it to fit into the active sites of these targets, leading to biological effects.

Industry

It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Chemical Reactions

7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form quinazoline N-oxides.

- Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

- Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of these targets, leading to its biological effects .

Comparison with Similar Compounds

Tables

Biological Activity

7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H23N4O

- Molecular Weight : 262.35 g/mol

- CAS Number : 1228553-13-6

The compound features a quinazoline core, which consists of fused benzene and pyrimidine rings. The presence of a morpholine group and dimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry.

Synthesis

The synthesis of 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine typically involves multi-step organic reactions. A common method includes the cyclization of 2-aminobenzonitrile with dimethylamine and formaldehyde under specific catalytic conditions. Optimization of reaction conditions is critical for enhancing yield and purity in industrial production settings.

Antibacterial Properties

Research has shown that 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine exhibits significant antibacterial activity. In a study evaluating various derivatives of this compound, several showed potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli with IC50 values ranging from 4.39 to 1.71 µM .

Antiviral Activity

The compound has also demonstrated antiviral properties. Specific studies indicate its potential effectiveness against viral pathogens by inhibiting viral replication mechanisms. This aspect positions it as a candidate for further exploration in antiviral drug development.

The mechanism by which 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been found to inhibit certain enzymes critical for bacterial growth and viral replication.

- Receptor Modulation : It interacts with receptors involved in various signaling pathways, leading to modulation of biological responses.

Case Studies

- Antibacterial Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that modifications to the morpholine group significantly affected the antibacterial activity .

- Antiviral Studies : Investigations into the antiviral potential of this compound revealed promising results against specific viral strains, suggesting its utility in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Morpholino-5,6,7,8-tetrahydroquinazolin-4-amine | Lacks dimethyl substitution | Moderate antibacterial activity |

| 7,7-Dimethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-5-amine | Contains piperazine instead of morpholine | Enhanced neuroprotective effects |

| 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide | Additional functional groups | Increased cytotoxicity against cancer cells |

The unique substitution pattern of 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine imparts distinct chemical properties that enhance its biological activity compared to similar compounds.

Q & A

Basic Questions

Q. What are the established synthetic routes for 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors. For example, analogous tetrahydroquinazoline derivatives are synthesized via multistep reactions involving cyclization under reflux in solvents like DMF or THF. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to high dielectric constants .

- Temperature control : Gradual heating (70–100°C) minimizes side reactions .

- Purification : Recrystallization from THF or ethanol yields high-purity products .

- Data Table :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 80°C, reflux | |

| Purification | THF recrystallization |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., morpholine C-O-C stretch at ~1100 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, methyl groups at C7 and C7' appear as singlets in ¹H-NMR .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .

- Elemental Analysis : Ensures stoichiometric integrity (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, morpholine’s lone pair on oxygen may influence electron density .

- Molecular Docking : Screens against protein targets (e.g., kinases) to hypothesize binding modes. Align with crystallographic data from related quinazoline-protein complexes .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies can resolve contradictions in experimental data related to the compound’s biological activity?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate bioactivity measurements .

- Dose-Response Curves : Quantify IC₅₀ values across multiple replicates to distinguish true activity from assay noise .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified morpholine (e.g., piperazine) or dimethyl groups to assess steric/electronic effects .

- Biological Testing : Screen analogs against target enzymes (e.g., PDEs) to correlate structural changes with activity .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields driving activity .

Q. What are the challenges in developing HPLC or LC-MS methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Column Selection : C18 columns with 3.5 µm particles improve resolution for polar heterocycles .

- Mobile Phase : Acetonitrile/ammonium formate buffer (pH 3.5) enhances peak symmetry .

- Calibration : Prepare standards in biological matrices (e.g., plasma) to account for matrix effects .

Key Methodological Insights from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.